molecular formula C12H12FN B2559334 3-Cyclobutyl-5-fluoro-1H-indole CAS No. 1699588-52-7

3-Cyclobutyl-5-fluoro-1H-indole

Cat. No.: B2559334
CAS No.: 1699588-52-7
M. Wt: 189.233
InChI Key: HPKSQOVVWPRNGI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5-fluoro-1H-indole is an indole derivative compound. It has a molecular formula of C12H12FN and an average mass of 189.229 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to the 3-position of the indole ring and a fluorine atom attached to the 5-position .

Scientific Research Applications

Palladium-Catalyzed Synthesis

The synthesis and functionalization of indoles, including compounds like 3-Cyclobutyl-5-fluoro-1H-indole, have been extensively explored using palladium-catalyzed reactions. These methods are known for their tolerance to a wide range of functionalities, making them suitable for complex molecule applications. Palladium catalysis has revolutionized the way organic chemists approach the synthesis of fine chemicals, pharmaceutical intermediates, and active ingredients, offering efficient routes with minimal waste (Cacchi & Fabrizi, 2005).

HIV-1 Attachment Inhibitors

Indole derivatives have shown potential as HIV-1 attachment inhibitors, disrupting the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This research underscores the therapeutic relevance of fluoroindole compounds in the development of new antiviral drugs (Wang et al., 2003).

Gold-Catalyzed Aminofluorination

The gold-catalyzed aminofluorination of unprotected 2-alkynylanilines provides a convenient method for synthesizing 3,3-difluoro-2-substituted-3H-indoles and 2-aryl-3-fluoro-1H-indoles. This green chemistry approach operates under mild conditions without the need for base, acid, or protective groups, illustrating the utility of gold catalysis in synthesizing fluorinated indole derivatives (Arcadi et al., 2013).

Photocatalytic Dearomative [2 + 2] Cycloaddition

Indole and indoline rings, found in many drugs and biologically active molecules, can be elaborated using photocatalytic [2 + 2] cycloaddition reactions. This method allows for the construction of cyclobutane-fused scaffolds, demonstrating a general platform for sp3-rich structure generation with potential in drug discovery (Oderinde et al., 2020).

Future Directions

Indole derivatives, including 3-Cyclobutyl-5-fluoro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . They are of interest to researchers due to their broad-spectrum biological activities and their potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

3-cyclobutyl-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKSQOVVWPRNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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